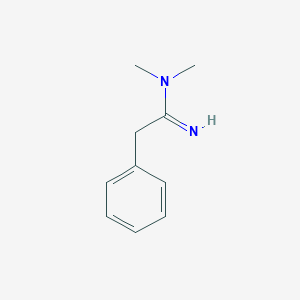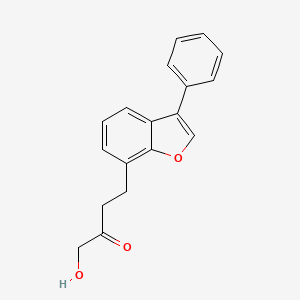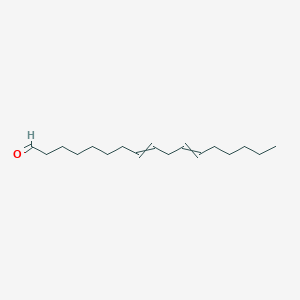
Heptadeca-8,11-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadeca-8,11-dienal is a fatty aldehyde with the molecular formula C₁₇H₃₀O. It is characterized by the presence of two double bonds located at the 8th and 11th positions of the heptadecane chain. This compound is known for its distinctive aroma and is often found in various natural sources, including essential oils and pheromones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadeca-8,11-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of polyunsaturated fatty acids. This process involves the selective reduction of the fatty acid to form the corresponding aldehyde. The reaction conditions, including temperature, pressure, and catalyst type, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadeca-8,11-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Heptadeca-8,11-dienoic acid.
Reduction: Heptadeca-8,11-dienol.
Substitution: 8,11-Dibromoheptadecanal.
Wissenschaftliche Forschungsanwendungen
Heptadeca-8,11-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: this compound is used in the fragrance industry for its unique aroma and in the food industry as a flavoring agent.
Wirkmechanismus
The mechanism by which heptadeca-8,11-dienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of its aroma. In chemical reactions, the compound’s reactivity is influenced by the presence of the aldehyde group and the conjugated double bonds, which can participate in various electrophilic and nucleophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Heptadeca-8,11-dienal can be compared with other similar compounds, such as:
Heptadeca-8-enal: This compound has a single double bond at the 8th position and exhibits different reactivity and aroma characteristics.
Heptadeca-11-enal: With a double bond at the 11th position, this compound also shows distinct chemical and sensory properties.
Octadeca-9,12-dienal: This compound has two double bonds at the 9th and 12th positions and is used in similar applications but has different physical and chemical properties.
This compound stands out due to its specific double bond positions, which confer unique reactivity and sensory attributes, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
56797-42-3 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
heptadeca-8,11-dienal |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,9-10,17H,2-5,8,11-16H2,1H3 |
InChI-Schlüssel |
JEBIMSVVDVTZIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
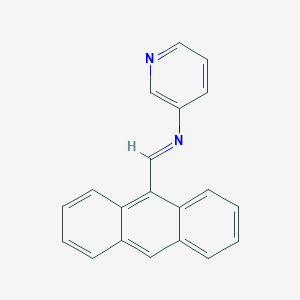

![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
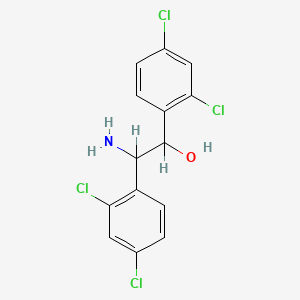
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
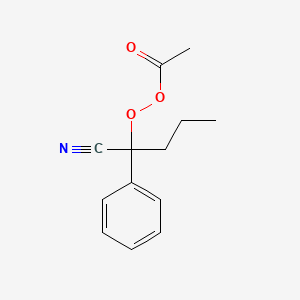
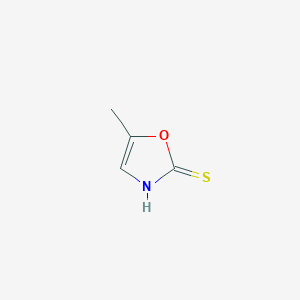
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
